molecular formula C27H29N5 B6419875 1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 443332-51-2

1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B6419875
CAS No.: 443332-51-2
M. Wt: 423.6 g/mol
InChI Key: WCXPORICQBDSBU-UHFFFAOYSA-N
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Description

1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the piperazine and pyridine rings. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biology: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades that result in changes in cellular function.

Comparison with Similar Compounds

Similar compounds to 1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile include:

    1-(4-Phenylpiperazin-1-yl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor. The uniqueness of this compound lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c1-2-8-22-19-26(32-25-12-7-6-11-24(25)29-27(32)23(22)20-28)31-17-15-30(16-18-31)14-13-21-9-4-3-5-10-21/h3-7,9-12,19H,2,8,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXPORICQBDSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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